Gatifloxacin hemihydrate
Description
Historical Context of Gatifloxacin (B573) Discovery and Hydrated Forms Research
Gatifloxacin was originally discovered in the late 1980s by Kyorin Pharmaceutical Company in Japan and was patented in 1986. wikipedia.orgcrystalpharmatech.com It was approved for medical use in 1999. wikipedia.org The initial discovery identified a hemihydrate form, which was recrystallized from methanol (B129727). crystalpharmatech.com However, this hemihydrate crystal was found to be hygroscopic, a property that led to suboptimal tablet disintegration and dissolution, posing challenges for formulation. crystalpharmatech.com
This initial challenge prompted further investigation into different crystalline structures of Gatifloxacin. In the mid-1990s, Kyorin discovered a sesquihydrate form that exhibited improved properties. crystalpharmatech.com In 1996, Gatifloxacin was licensed to Bristol-Myers Squibb (BMS), with both the hemihydrate and sesquihydrate forms disclosed. crystalpharmatech.comkyorin-pharm.co.jp The complexity of Gatifloxacin's solid-state chemistry became more apparent during clinical formulation development at BMS. Initial work with the sesquihydrate in a wet granulation process unexpectedly produced a new crystal form, which was identified as a pentahydrate. crystalpharmatech.com
The discovery of the pentahydrate, along with difficulties in consistently producing pure sesquihydrate, spurred extensive crystallization studies to fully map the solid-form landscape of Gatifloxacin. crystalpharmatech.com These studies, using ethanol (B145695) and water under various conditions, revealed at least 12 additional crystalline forms. crystalpharmatech.com The pentahydrate was found to be less soluble but more stable in various formulations. crystalpharmatech.comgoogle.com Despite its superior physical properties, the pentahydrate showed lower bioavailability compared to the sesquihydrate. crystalpharmatech.com Consequently, the sesquihydrate was chosen for the marketed tablet formulation, Tequin®, which was approved in 1999. crystalpharmatech.com The hemihydrate form saw renewed interest later; after the compound patent for Gatifloxacin expired, the hemihydrate was utilized by Apotex in their generic product. crystalpharmatech.com This history highlights the critical role of hydrated form research in the development of pharmaceutical products.
Academic Significance as a Fourth-Generation Fluoroquinolone
Gatifloxacin is academically significant as a member of the fourth-generation of fluoroquinolone antibiotics. wikipedia.orgnih.gov This classification is based on its chemical structure and broad spectrum of activity. The key structural feature contributing to its classification is the N-1 cyclopropyl (B3062369) moiety, which enhances its potency against gram-positive organisms, particularly Streptococcus pneumoniae, and also provides activity against anaerobes. oup.com
The mechanism of action of Gatifloxacin, a hallmark of its class, involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. wikipedia.orgpatsnap.comdrugbank.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. patsnap.com By inhibiting both enzymes, Gatifloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death. patsnap.com This dual-target mechanism is believed to reduce the likelihood of microbial resistance development. nih.gov
Academic research has extensively documented Gatifloxacin's broad-spectrum activity against a wide variety of pathogens, including both Gram-positive and Gram-negative bacteria. oup.compatsnap.com Its enhanced activity against respiratory pathogens, when compared to earlier fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, has been a particular point of academic focus. oup.com
Table 1: Key Characteristics of Gatifloxacin
| Characteristic | Description | Source(s) |
| Drug Class | Fourth-generation fluoroquinolone | wikipedia.orgnih.gov |
| Primary Mechanism | Inhibition of bacterial DNA gyrase and topoisomerase IV | wikipedia.orgpatsnap.comdrugbank.com |
| Key Structural Feature | N-1 cyclopropyl moiety | oup.com |
| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria, and anaerobes | nih.govoup.com |
| Notable Activity | Enhanced potency against Streptococcus pneumoniae | oup.com |
Overview of Research Trajectories for Gatifloxacin Hemi-hydrate
Research involving Gatifloxacin hemihydrate has largely been driven by the complexities discovered during its pharmaceutical development. The primary research trajectories have focused on its physical characterization, polymorphism, and comparative analysis with other hydrated forms.
A significant area of academic and industrial research has been the study of Gatifloxacin's various crystal forms. researchgate.net Studies have demonstrated that different polymorphs and hydrates can be produced by using solvents of varying polarity. researchgate.net For instance, research has shown that the water content in an ethanol-water recrystallization medium directly influences the resulting crystal form; hydrated crystals are typically produced when the water content is 50% v/v or greater. researchgate.netingentaconnect.com These different forms, including the hemihydrate, exhibit distinct physical properties. researchgate.net
Key research findings have highlighted the differences in the physicochemical properties of Gatifloxacin's hydrated forms, which are summarized in the table below.
Table 2: Comparative Properties of Gatifloxacin Hydrated Forms
| Hydrated Form | Key Research Findings | Source(s) |
| Hemihydrate | The originally discovered form; found to be hygroscopic, leading to poor tablet disintegration. Later used in generic formulations. | crystalpharmatech.com |
| Sesquihydrate | Discovered to have improved properties over the hemihydrate. Ultimately used in the brand-name tablet and ophthalmic solutions due to better bioavailability than the pentahydrate. | crystalpharmatech.com |
| Pentahydrate | Found to be the most physically stable and less soluble form. Does not tend to convert to other crystalline forms. Considered for aqueous dosage forms despite lower solubility. | crystalpharmatech.comgoogle.com |
Investigations into the polymorphic forms of Gatifloxacin have employed various analytical techniques, including X-ray diffractometry (XRD), differential scanning calorimetry (DSC), and infrared absorption spectroscopy (FT-IR), to characterize and distinguish between the different crystal structures. researchgate.net These studies confirmed the existence of multiple polymorphic forms, which differ in their solubility and dissolution profiles. researchgate.net For example, one study found that crystals obtained from ethanol showed the highest solubility and dissolution rate. researchgate.net The thermodynamic stability of the different forms has also been a subject of investigation, with solubility studies indicating that the least soluble form, the pentahydrate, is the most thermodynamically stable. google.comresearchgate.net This body of research underscores the critical importance of understanding the solid-state chemistry of active pharmaceutical ingredients like Gatifloxacin to ensure the development of stable and effective products.
Structure
3D Structure of Parent
Properties
CAS No. |
404858-36-2 |
|---|---|
Molecular Formula |
C38H46F2N6O9 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/2C19H22FN3O4.H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 |
InChI Key |
ISCAXBHESPTGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications Research
Elucidation of Synthetic Pathways for Gatifloxacin (B573) Hemihydrate
Condensation Reactions in Gatifloxacin Synthesis
The synthesis of the quinolone core of Gatifloxacin often employs the Gould-Jacobs reaction. wikipedia.orgwikiwand.commdpi.com This process begins with a condensation reaction between a substituted aniline (B41778) and an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikiwand.comwikipedia.org This is followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. mdpi.com The initial step involves a nucleophilic attack by the amine nitrogen of the aniline on the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester intermediate with the elimination of a small molecule like ethanol (B145695). wikipedia.orgwikiwand.com
The final key step in the synthesis of Gatifloxacin is a nucleophilic aromatic substitution reaction, which is also a type of condensation reaction. In this step, the C-7 fluorine atom of the quinolone ring system is displaced by the secondary amine of 2-methylpiperazine (B152721). nih.govjbiochemtech.com This reaction is often challenging due to the reduced reactivity of the C-7 position. To overcome this, the quinolone intermediate is typically activated. acs.org
Role of Boron Difluoride Chelate in Intermediate Formation
To enhance the reactivity of the quinolone ring at the C-7 position for the condensation with 2-methylpiperazine, a boron difluoride chelate is often formed as an intermediate. nih.govacs.org This is achieved by reacting the quinolone carboxylic acid with a boron trifluoride source, such as boron trifluoride diethyl etherate. nih.gov The boron atom chelates with the carbonyl oxygen at the C-4 position and the carboxyl group at the C-3 position. acs.org
This chelation has two primary roles:
Activation: The formation of the boron difluoride chelate increases the electron-withdrawing nature of the quinolone ring system, thereby activating the C-7 position for nucleophilic attack by the 2-methylpiperazine. acs.org
Protection: The chelate protects the carboxylic acid group, preventing it from participating in unwanted side reactions during the substitution step. acs.org
The use of this intermediate allows the reaction to proceed under milder conditions and often results in higher yields compared to the direct reaction with the unchelated quinolone carboxylic acid. google.com After the successful condensation with 2-methylpiperazine, the boron difluoride chelate is hydrolyzed to yield the final Gatifloxacin molecule. nih.gov
Recrystallization and Purification Techniques for Hemi-hydrate Isolation
The final step in the synthesis is the isolation of Gatifloxacin in its hemihydrate crystalline form. This is a critical step as Gatifloxacin can exist in various crystalline forms, including a sesquihydrate and anhydrous forms, which can have different physical properties. crystalpharmatech.com The hemihydrate is often formed upon crystallization from organic solvents that contain water. google.comgoogle.com
Methanol (B129727) has been frequently used as a solvent for the recrystallization of Gatifloxacin to obtain the hemihydrate. crystalpharmatech.comnewdrugapprovals.org The process typically involves dissolving the crude Gatifloxacin in hot methanol, followed by cooling to induce crystallization. newdrugapprovals.org The presence of a controlled amount of water in the solvent system is crucial for the formation of the stable hemihydrate form. google.comgoogle.com Other solvents and solvent mixtures, such as ethanol-water and acetonitrile-water, have also been investigated for the crystallization of different Gatifloxacin hydrates. google.comgoogle.com
Purification techniques often involve treating the crude product with activated carbon in the solvent to remove colored impurities before recrystallization. acs.org The isolation of the final product is typically achieved by filtration, followed by washing with a cold solvent and drying under controlled conditions to ensure the desired hydration state. newdrugapprovals.org
Investigations into Alternative Synthesis Routes and Process Optimization
Research into the synthesis of Gatifloxacin has also focused on developing more efficient and scalable processes, including high-throughput methods and one-pot syntheses, as well as understanding the influence of reaction conditions on the final product.
High-Throughput Impurity-Free Processes
Continuous flow synthesis has also been explored as a high-throughput method. ijbpas.com This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and higher yields. Green chemistry approaches, such as using water as a solvent and recyclable catalysts, are also being investigated to make the synthesis more environmentally friendly. ijbpas.comscielo.org.mx
Influence of Reaction Conditions on Hemi-hydrate Formation
The formation of Gatifloxacin hemihydrate is highly dependent on the reaction and crystallization conditions. The choice of solvent, temperature, and cooling rate can all influence the crystalline form of the final product.
Influence of Reaction and Crystallization Conditions
| Parameter | Condition | Effect on Yield and Purity | Reference |
|---|---|---|---|
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Often used for the condensation step, but can lead to impurities if not carefully controlled. | google.com |
| Methanol | Commonly used for recrystallization to obtain the hemihydrate form. | crystalpharmatech.comnewdrugapprovals.org | |
| Ethanol/Water | Can be used for purification and isolation of hydrated forms. | googleapis.com | |
| Temperature | 55 °C for condensation | A common temperature for the reaction between the quinolone and 2-methylpiperazine in DMSO. | google.com |
| Refluxing during recrystallization | Ensures complete dissolution of the crude product before cooling. | newdrugapprovals.org |
The presence of impurities, such as dimers formed from side reactions, can be minimized by optimizing the reaction conditions. nih.gov For example, careful control of the stoichiometry of the reactants and the reaction temperature can suppress the formation of these by-products. google.com The final purification by recrystallization is crucial for removing any remaining impurities and isolating the this compound with high purity. googleapis.com
Design and Synthesis of Gatifloxacin Hybrid Molecules and Prodrugs
The development of novel therapeutic agents derived from this compound has focused on two principal strategies: the creation of hybrid molecules and the design of mutual prodrugs. These approaches aim to modulate the compound's physicochemical and biological properties.
The synthesis of Gatifloxacin hybrid chemotypes involves the covalent linkage of the Gatifloxacin scaffold with other pharmacologically active moieties, often heterocyclic systems, to create a single chemical entity. This molecular hybridization can lead to compounds with novel or enhanced biological activities. The C-7 piperazine (B1678402) ring of Gatifloxacin is a common site for such modifications.
A notable example is the synthesis of Gatifloxacin-1,2,3-triazole-isatin hybrids. These compounds have been synthesized through a multi-step process culminating in a Huisgen's 1,3-dipolar cycloaddition reaction. This "click chemistry" approach is known for its high yields and exceptional purity of the final products. researchgate.net In this synthesis, an isatin-based N-alkyne is reacted with an acyl azide (B81097) derivative of Gatifloxacin in a solvent system typically composed of water, n-butanol, and dimethylformamide (DMF). researchgate.net The resulting hybrids have shown considerable in vitro activity against Mycobacterium tuberculosis (MTB) H37Rv and multidrug-resistant (MDR-MTB) strains. nih.govresearchgate.net
Another class of Gatifloxacin hybrids involves the incorporation of a nitroaryl-1,3,4-thiadiazole moiety. nih.gov These hybrids are prepared by attaching the thiadiazole ring to the piperazine group at the C-7 position of the Gatifloxacin core. nih.gov The synthesis of these compounds has led to analogs with potent inhibitory activity against various Gram-positive bacteria. nih.govnih.gov
Additionally, dimeric forms of Gatifloxacin have been synthesized and characterized. One such dimer is formed through a substitution reaction involving the piperazine moiety of one Gatifloxacin molecule and the C-7 fluoro group of another Gatifloxacin precursor. nih.gov The synthesis can be achieved by condensing Gatifloxacin with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate in dimethyl sulfoxide (DMSO), followed by hydrolysis. nih.gov
Table 1: Examples of Synthesized Gatifloxacin Hybrid Chemotypes
| Hybrid Type | Synthetic Approach | Key Reagents/Conditions | Attached Moiety |
|---|---|---|---|
| Gatifloxacin-1,2,3-triazole-isatin | Huisgen's 1,3-dipolar cycloaddition | Isatin-based N-alkyne, Acyl azide of Gatifloxacin, Water/n-BuOH/DMF | Isatin linked via a 1,2,3-triazole |
| Gatifloxacin-nitroaryl-1,3,4-thiadiazole | Attachment to C-7 piperazine ring | Nitroaryl-1,3,4-thiadiazole precursor | Nitroaryl-1,3,4-thiadiazole |
| Gatifloxacin Dimer | Condensation and Hydrolysis | Gatifloxacin, Borondifluoride chelate precursor, DMSO, Triethylamine/Methanol | Another Gatifloxacin unit |
Mutual prodrug design is a strategy where Gatifloxacin is chemically linked to another active pharmacological agent, creating a single molecule. This conjugate is designed to be inactive and to undergo cleavage in vivo, releasing the two parent drugs to exert their individual effects. A primary objective of this approach is to achieve synergistic action or to modify the pharmacokinetic profile of one or both drugs.
A common synthetic strategy for creating Gatifloxacin mutual prodrugs involves the formation of an ester linkage between the carboxylic acid group of Gatifloxacin and a hydroxyl group of another drug. nveo.org This is often facilitated by a spacer or linker, such as chloroacetyl chloride. nveo.org
For instance, mutual prodrugs of Gatifloxacin have been synthesized with various non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, ketoprofen, diclofenac, and ibuprofen. In these syntheses, the hydroxyl group of the NSAID is first reacted with chloroacetyl chloride through a nucleophilic substitution reaction to form an intermediate. This intermediate is then reacted with the carboxyl functional group of Gatifloxacin to yield the final prodrug with an ester linkage.
Similarly, Gatifloxacin has been conjugated with antioxidants such as menthol, thymol, and vanillin. jbiochemtech.com The synthetic pathway also involves a two-step process where the antioxidant's hydroxyl group is first reacted with chloroacetyl chloride, followed by coupling with the carboxylic acid of Gatifloxacin. jbiochemtech.com Mutual prodrugs of Gatifloxacin with guaiacol (B22219) and paracetamol have also been synthesized using a similar methodology, where an ester bond is formed via a chloroacetyl chloride spacer arm. nveo.org
The ester linkage in these mutual prodrugs is designed to be susceptible to hydrolysis by esterase enzymes present in the body, leading to the release of Gatifloxacin and the co-administered drug.
Table 2: Gatifloxacin Mutual Prodrugs and Linker Chemistry
| Co-drug | Linker/Spacer | Linkage Type | Synthetic Method |
|---|---|---|---|
| NSAIDs (Naproxen, Ketoprofen, etc.) | Chloroacetyl chloride | Ester | Two-step nucleophilic substitution |
| Antioxidants (Menthol, Thymol, etc.) | Chloroacetyl chloride | Ester | Two-step nucleophilic substitution |
| Guaiacol | Chloroacetyl chloride | Ester | Two-step nucleophilic substitution |
| Paracetamol | Chloroacetyl chloride | Ester | Two-step nucleophilic substitution |
Crystalline Forms and Solid State Research of Gatifloxacin
Polymorphism and Pseudopolymorphism of Gatifloxacin (B573) and its Hydrates
The ability of a compound to crystallize in more than one distinct crystal structure is known as polymorphism. researchgate.net These different structures, or polymorphs, contain the same chemical entity but differ in the arrangement of molecules in the crystal lattice. researchgate.net Gatifloxacin also exhibits pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules, such as water, into the crystal lattice. google.comresearchgate.net These forms, often called hydrates or solvates, can have significantly different physicochemical properties compared to their anhydrous counterparts. google.comresearchgate.net
Research has revealed that gatifloxacin can exist in at least twelve different crystalline forms, encompassing various hydrates and anhydrous variants. google.comcrystalpharmatech.com The initial form of gatifloxacin discovered was a hemihydrate, which was found to be hygroscopic and unsuitable for stable solid dosage formulations. crystalpharmatech.comgoogle.com This led to the discovery of a more stable sesquihydrate form. google.comcrystalpharmatech.com Further investigation into its solid-state landscape identified numerous other forms, highlighting the compound's complex crystallisation behaviour. crystalpharmatech.com
Identification and Characterization of Various Crystalline Forms
The various crystalline forms of gatifloxacin have been identified and characterized using a range of analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared absorption spectroscopy (FT-IR). google.comresearchgate.netepo.org
Anhydrous crystalline forms of gatifloxacin, which lack water in their crystal structure, have been developed. epo.org Two such forms are designated as Form I and Form II. epo.org Form I has a moisture content ranging from 0.05% to 2.0% and is confirmed to be anhydrous in nature. epo.org These forms are characterized by unique thermal properties and X-ray diffraction patterns. epo.org
Below is a summary of the characterization data for anhydrous Forms I and II.
Table 1: Characterization of Anhydrous Gatifloxacin Forms
| Form | DSC Endotherm (°C) | Key X-ray Powder Diffraction Peaks (2θ) |
|---|---|---|
| Form I | 188.35 | 7.763, 10.196, 12.854, 13.615, 14.112, 16.333, 19.722, 20.491 epo.org |
| Form II | 187.71 | 5.931, 11.248, 11.906, 12.426, 14.116, 15.833, 17.991, 19.646 epo.org |
Gatifloxacin is well-known for forming several hydrated crystalline structures. The initial hemihydrate was found to be hygroscopic, leading to challenges in manufacturing solid oral dosage forms. google.comcrystalpharmatech.com A significant advancement was the development of the gatifloxacin sesquihydrate, which proved to be less hygroscopic and more stable for manufacturing purposes. google.com
Subsequent crystallization studies led to the discovery of other hydrated forms, including a pentahydrate and a hexahydrate, which can be crystallized directly from aqueous solutions. google.comgoogle.com The pentahydrate form is considered the most thermodynamically stable crystalline form of gatifloxacin and has the lowest aqueous solubility at room temperature. google.comcrystalpharmatech.comgoogle.com The discovery of the pentahydrate occurred unexpectedly in a clinical batch that was formulated using the sesquihydrate in a wet granulation process. crystalpharmatech.com While the pentahydrate showed excellent physical stability, the sesquihydrate was ultimately chosen for the marketed tablet formulation. crystalpharmatech.com
Beyond the more common hydrates, extensive research has identified a multitude of other novel crystalline forms of gatifloxacin, often designated by letters and alphanumeric codes. google.comresearchgate.net These forms can be produced through various methods, including crystallization from different solvents or solvent mixtures, slurry processes, and vapor incubation. google.comgoogle.com
Forms such as A, B, C, D, F, G, H, I, and J have been prepared using solvents like isopropanol, ethanol (B145695), n-butanol, methanol (B129727), and toluene. google.comgoogle.com Form E1 is a solvate that can incorporate acetonitrile, water, or a mixture of both. google.com A specific dihydrate of Form E1 has been shown to be stable against transformation to the sesquihydrate form. google.comgoogle.com Other identified forms include T1RP and T2RP. google.com
Separately, another study identified four distinct polymorphic forms, designated GATI-I, GATI-II, and GATI-III (with the fourth being the parent compound). researchgate.net These forms were prepared using solvents of varying polarity and were confirmed to be different polymorphs by FT-IR and X-ray diffractometry. researchgate.net Thermal analysis identified three distinct types of polymorphs among these samples. researchgate.net
The table below summarizes the characteristic X-ray diffraction peaks for several of these novel forms.
Table 2: Characteristic X-ray Diffraction Peaks for Novel Gatifloxacin Forms
| Form | Characteristic X-ray Reflections (°2θ ± 0.2°) |
|---|---|
| Form A | 6.4, 12.8, 16.4, 17.3, 19.4 google.comgoogle.com |
| Form C | 7.2, 10.8, 15.8, 21.8, 26.2 google.com |
| Form E1 | 7.1, 7.3, 10.8, 15.7, 16.4, 18.1 google.com |
| Form F | 8.0, 14.2, 18.7, 21.8, 23.0 google.comgoogle.com |
| Form H | 6.9, 13.8, 15.9, 18.3, 20.8 google.com |
| Form I | 6.5, 7.1, 12.8, 17.2, 19.3, 21.0 google.comgoogle.com |
Solid-State Transformations and Interconversion Studies
The various crystalline forms of gatifloxacin are not static and can undergo solid-state transformations, converting from one form to another under specific conditions. google.comcrystalpharmatech.com These interconversions can be triggered by factors such as heat, mechanical stress, and exposure to solvents. google.comacs.org For instance, the pentahydrate form can be prepared by the water equilibration of any other crystal form of gatifloxacin. google.comgoogle.com Thermal treatment has also been documented as a method to induce interconversion between different crystalline forms. google.comgoogle.com An example of a solvent-mediated transformation was observed when the sesquihydrate form converted to the more stable pentahydrate during a wet granulation manufacturing process. crystalpharmatech.com
Solid-state transformations of gatifloxacin can also be induced through mechanical means. acs.org Research into fluoroquinolones has demonstrated that mechanical treatments, such as ball milling, can be used to alter the solid-state properties of these compounds. acs.org Specifically for gatifloxacin, an amorphous form has been successfully generated through milling, indicating that mechanical energy input can induce a transformation from a crystalline to a non-crystalline solid state. acs.org
Impact of Recrystallization Solvents and Water Content
The choice of solvent and the amount of water present during recrystallization significantly influence the resulting crystalline form of gatifloxacin. The polarity of the solvent plays a crucial role in determining which polymorphic form is produced. researchgate.net Research has shown that crystallization of gatifloxacin from different solvents yields various polymorphs with differing characteristics. researchgate.net
For instance, crystallization from a mixture of methanol and water (90:10 v/v) can produce a specific crystalline form, designated as Form F. google.com The use of ethanol as a recrystallization solvent has been shown to produce spongy, opaque crystals (GATI-II) that exhibit higher solubility and dissolution rates compared to other forms. researchgate.net Furthermore, attempts to recrystallize gatifloxacin from various solvents have led to the discovery of new crystalline forms with water content ranging from 2-5%. google.com It has been noted that the hemihydrate form is readily produced when crystallizing gatifloxacin from organic solvents that contain water. google.com
| Solvent/Solvent System | Resulting Crystalline Form/Observation | Reference |
|---|---|---|
| Methanol | Originally produced the hemihydrate form. | crystalpharmatech.com |
| Ethanol | Produces spongy opaque crystals (GATI-II) with high solubility. | researchgate.net |
| Methanol/Water (90:10 v/v) | Yields crystalline Form F. | google.com |
| Acetonitrile | Recrystallization of wet gatifloxacin followed by slurrying in ethanol and drying can lead to Form T1. | google.com |
| iso-Propanol | Slurrying gatifloxacin in iso-propanol at ambient temperature results in Form A. | google.com |
| Toluene | Providing a solution of gatifloxacin in toluene, especially at reflux, is a step in producing Form H. | google.com |
Influence of Drying Conditions on Crystalline Forms
Drying conditions, including temperature and pressure, are critical factors that can induce transformations between different crystalline forms of gatifloxacin. These transformations occur as the solvent is removed from the crystal lattice, leading to changes in the solid-state structure.
For example, drying certain crystalline forms at specific temperatures can lead to the formation of new, distinct polymorphs. Crystalline Form A, when dried at 50°C, can convert to Form J. google.com Similarly, Form B can be transformed into Form C by drying at approximately 60°C under ambient pressure or at 50°C under a vacuum of 10 to 20 mm Hg. google.com The conversion of Form F to Form G is achieved by drying. google.com The duration of drying is also a key parameter; for instance, drying Form A or F at 50°C and atmospheric pressure for at least 20 hours is a method to produce Form G. google.com
| Initial Form | Drying Conditions | Resulting Form | Reference |
|---|---|---|---|
| Form A | 50°C for approximately 12 to 18 hours. | Form J | google.com |
| Form B | Ambient pressure and ~60°C, or ~50°C and 10-20 mm Hg. | Form C | google.com |
| Form F | Drying (specific conditions not detailed in source). | Form G | google.com |
| Form A or F | ~50°C and atmospheric pressure for at least 20 hours. | Form G | google.com |
| Form I | ~50°C to ~60°C. | Form C | google.com |
| E1-ACN | 70°C to 170°C for at least 30 minutes. | Form Ω (Omega) | google.com |
Co-crystallization Research of Gatifloxacin
Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by combining them with a co-former in a crystalline solid. nih.gov This approach has been applied to gatifloxacin to potentially improve properties such as solubility and stability. quickcompany.in
Rational Design and Synthesis of Gatifloxacin Co-crystals
The design of gatifloxacin co-crystals involves selecting appropriate co-formers that can interact with the gatifloxacin molecule through non-covalent bonds, most commonly hydrogen bonds. nih.govjaptronline.com The selection of co-formers is a rational process based on the principles of supramolecular chemistry and crystal engineering. ijlpr.com The goal is to form a stable crystalline structure with a defined stoichiometric ratio of gatifloxacin and the co-former. ijlpr.com
Co-crystals of gatifloxacin have been synthesized with various co-formers, including nutraceuticals and other organic acids like citric acid, oxalic acid, 4-hydroxybenzoic acid, DL-tartaric acid, glutaric acid, succinic acid, and fumaric acid. quickcompany.inresearchgate.net The synthesis of these co-crystals is often achieved through methods such as solvent-assisted grinding or slow evaporation from a solution.
Characterization of Co-crystal Structures and Stoichiometry
Once synthesized, gatifloxacin co-crystals are thoroughly characterized to determine their crystal structure, stoichiometry, and physical properties. A variety of analytical techniques are employed for this purpose. Single-crystal X-ray diffraction is a powerful tool for elucidating the precise arrangement of molecules in the crystal lattice. researchgate.net Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. quickcompany.in
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) are used to determine the melting point and other thermal events, which are characteristic of a specific co-crystal. quickcompany.in For example, the gatifloxacin-citric acid co-crystal exhibits an endotherm with a peak at 209.30°C, while the co-crystal with 4-hydroxybenzoic acid has a peak at 234.31°C. quickcompany.in
| Co-former | Stoichiometry (Gatifloxacin:Co-former) | Key Characterization Findings (DSC Peak) | Reference |
|---|---|---|---|
| Citric Acid | Not specified | 209.30°C | quickcompany.in |
| Oxalic Acid | Not specified | 245.46°C and 252.32°C | quickcompany.in |
| 4-Hydroxybenzoic Acid | Not specified | 234.31°C | quickcompany.in |
| DL-Tartaric Acid | Not specified | 232.06°C and 253.0°C | quickcompany.in |
| Glutaric Acid | Not specified | 222.23°C and 228.80°C | quickcompany.in |
| Succinic Acid | Not specified | 240.85°C | quickcompany.in |
| Fumaric Acid | Not specified | 262.32°C | quickcompany.in |
Intermolecular Interactions within Co-crystals
The stability and structure of gatifloxacin co-crystals are governed by various intermolecular interactions between the gatifloxacin molecule and the co-former. nih.gov Hydrogen bonding is the most predominant and crucial of these interactions. japtronline.com In pharmaceutical co-crystals, the active pharmaceutical ingredient and the co-former are held together in the crystal lattice primarily through hydrogen bonds. researchgate.net
Molecular Mechanism of Action and Antimicrobial Spectrum Research
Elucidation of DNA Gyrase and Topoisomerase IV Inhibition
The primary antibacterial action of Gatifloxacin (B573) results from the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.comnih.govnih.gov These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. nih.govpatsnap.com By targeting both enzymes, Gatifloxacin effectively halts these fundamental cellular processes, leading to bacterial cell death. nih.govpatsnap.com
The specific primary target of Gatifloxacin can differ between bacterial species. In Gram-negative bacteria such as Escherichia coli, DNA gyrase is typically the primary target, with topoisomerase IV serving as the secondary target. nih.gov Conversely, in many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target, while DNA gyrase is the secondary target. nih.govjbiochemtech.com
However, Gatifloxacin's chemical structure, particularly the 8-methoxy group, allows it to act as a dual inhibitor, targeting both enzymes with high potency. nih.gov This dual-targeting mechanism is significant as it may reduce the frequency of resistance selection; a mutation in the primary target may be compensated by the drug's potent activity against the secondary target. nih.govnih.gov Studies have shown that for resistance to Gatifloxacin to develop in S. aureus, mutations in both topoisomerase IV and DNA gyrase are often required. nih.gov
Gatifloxacin's inhibition of DNA gyrase and topoisomerase IV disrupts the topological state of bacterial DNA, which is crucial for replication and segregation of chromosomes. DNA gyrase's role is to introduce negative supercoils into the DNA, a process that facilitates the unwinding of the DNA helix necessary for replication to begin. patsnap.compatsnap.com Gatifloxacin binds to the enzyme-DNA complex, specifically targeting the A subunit of DNA gyrase, which prevents the re-ligation of the cleaved DNA strands. patsnap.compatsnap.com This action traps the enzyme on the DNA, leading to a stable complex that blocks the progression of the replication fork and results in double-stranded DNA breaks, ultimately halting DNA replication. patsnap.commdpi.com
Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes after DNA replication is complete. patsnap.com This separation is essential for the proper partitioning of the chromosomal DNA into daughter cells during cell division. rxlist.comdrugs.com Gatifloxacin interferes with this process by binding to the topoisomerase IV-DNA complex, preventing the enzyme from resealing the transient breaks it creates in the DNA. patsnap.compatsnap.com This leads to an accumulation of catenated chromosomes and inhibits the segregation of DNA, thereby blocking cell division and leading to cell death. patsnap.com
Structural Insights into Antibacterial Activity
The potent and broad-spectrum activity of Gatifloxacin is significantly influenced by the specific chemical substituents on its core quinolone structure. The 8-methoxy group and the C7-piperazinyl ring are particularly crucial in defining its efficacy and target preference. nih.govnih.gov
The presence of a methoxy (B1213986) group at the C-8 position of the quinolone ring is a defining feature of Gatifloxacin and is associated with enhanced activity, particularly against Gram-positive bacteria and anaerobes. nih.govarvojournals.org This substituent increases the drug's ability to inhibit both DNA gyrase and topoisomerase IV. nih.gov Research comparing Gatifloxacin to its desmethoxy counterparts shows that the 8-methoxy group significantly enhances the inhibition of DNA gyrase without negatively impacting its potent activity against topoisomerase IV. nih.gov
This enhanced, more balanced inhibition of both target enzymes contributes to Gatifloxacin's potent bactericidal activity and is thought to lower the frequency at which resistant mutants are selected. nih.govnih.gov The 8-methoxy group facilitates a dual-target attack, making it more difficult for bacteria to develop resistance through a single-step mutation in one of the target enzymes. nih.gov
The substituent at the C7 position of the fluoroquinolone ring plays a critical role in determining the antibacterial potency, spectrum, and pharmacokinetic properties of the drug. wisdomlib.orgnih.govresearchgate.net Gatifloxacin possesses a 3-methylpiperazinyl group at this position. nih.govnih.gov The piperazine (B1678402) ring itself generally increases potency against Gram-negative bacteria. nih.gov
Furthermore, alkyl substitution on the piperazine ring, such as the methyl group found in Gatifloxacin, has been shown to enhance activity against Gram-positive organisms. nih.gov This modification can also improve the drug's ability to penetrate the bacterial cell wall. nih.gov Therefore, the specific 3-methylpiperazinyl moiety at the C7 position contributes significantly to Gatifloxacin's broad-spectrum efficacy, enhancing its activity against both Gram-positive and Gram-negative pathogens. nih.govnih.gov
In Vitro Activity Research Against Bacterial Pathogens
Gatifloxacin has demonstrated potent in vitro activity against a wide range of clinically relevant bacterial pathogens, including Gram-positive, Gram-negative, and anaerobic bacteria. nih.govjbiochemtech.com Its efficacy has been documented against common respiratory, urinary tract, and soft tissue infection pathogens.
The tables below summarize the Minimum Inhibitory Concentrations (MIC) of Gatifloxacin against various bacterial isolates as reported in several research studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
|---|---|---|---|---|
| Streptococcus pneumoniae (Penicillin-Susceptible) | 54 | 0.25 | 0.25 | N/A |
| Streptococcus pneumoniae (Penicillin-Resistant) | 145 | 0.25 | 0.5 | N/A |
| Streptococcus pneumoniae (Ofloxacin-Nonsusceptible) | N/A | N/A | 1 | N/A |
| Staphylococcus aureus (Methicillin-Susceptible) | N/A | N/A | N/A | N/A |
| Staphylococcus aureus (Methicillin-Resistant, Ofloxacin-Nonsusceptible) | N/A | N/A | 4 | N/A |
| Organism | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
|---|---|---|---|---|
| Haemophilus influenzae | 1400 | ≤0.03 | ≤0.03 | N/A |
| Moraxella catarrhalis | 600 | ≤0.03 | ≤0.03 | N/A |
| Escherichia coli | N/A | N/A | >16 | N/A |
| Neisseria gonorrhoeae (Ciprofloxacin-Nonsusceptible) | N/A | 0.12 | 0.5 | N/A |
| Organism Group | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
|---|---|---|---|---|
| Overall Anaerobes | 351 | 0.5 | 4 | N/A |
| Overall Anaerobes | 204 | 0.5 | 4 | N/A |
Data sourced from multiple in vitro studies. nih.govnih.govnih.govnih.govnih.govoup.com MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. "N/A" indicates data not available in the cited sources.
Activity Spectrum Against Gram-Positive and Gram-Negative Organisms
Gatifloxacin demonstrates potent in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria. Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, while retaining broad-spectrum coverage against Gram-negative pathogens, distinguishes it from earlier generation fluoroquinolones.
Research has established its efficacy against key respiratory pathogens, including penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae, as well as Haemophilus influenzae and Moraxella catarrhalis. Studies on ocular isolates have also confirmed its activity against a variety of pathogens responsible for eye infections. The minimum inhibitory concentrations (MIC) required to inhibit the growth of 90% of organisms (MIC90) for several clinically significant bacteria are detailed below.
| Organism | MIC90 (mg/L) |
|---|---|
| Staphylococcus aureus (methicillin-sensitive) | ≤0.5 |
| Staphylococcus epidermidis | 0.16 |
| Streptococcus pneumoniae | 0.57 |
| Streptococcus pyogenes | 0.29 |
| Streptococcus viridans | 0.22 |
| Bacillus cereus | 0.11 |
| Enterococcus faecalis | 0.57 |
| Organism | MIC90 (mg/L) |
|---|---|
| Haemophilus influenzae | ≤0.5 |
| Moraxella catarrhalis | ≤0.5 |
| Pseudomonas aeruginosa | 1.28 |
| Klebsiella pneumoniae | Data indicates high susceptibility |
| Enterobacter aerogenes | Data indicates high susceptibility |
Note: Data compiled from multiple sources. MIC90 values for Klebsiella pneumoniae and Enterobacter aerogenes were noted to be one-fourth to one-fifth the values for moxifloxacin, indicating high susceptibility, though specific values were not provided in the source material.
Efficacy Against Atypical Microorganisms and Anaerobes
Gatifloxacin's antimicrobial spectrum extends to atypical pathogens, which lack a conventional cell wall and are inherently resistant to many classes of antibiotics like beta-lactams. It has demonstrated good in vitro activity against organisms such as Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila. Clinical studies have shown high microbiological cure rates for infections caused by C. trachomatis (100%) and M. genitalium (83%).
The compound is also active against a variety of anaerobic bacteria, which are often involved in mixed infections. Comparative studies have evaluated its performance against other antimicrobial agents, highlighting its potential role in treating infections where anaerobic pathogens are present.
| Organism Type | Organism | MIC90 (mg/L) / Finding |
|---|---|---|
| Atypical | Mycoplasma pneumoniae | ≤0.5 |
| Atypical | Mycoplasma genitalium | 0.25 / 83% Microbiological Cure Rate |
| Atypical | Chlamydia trachomatis | 100% Microbiological Cure Rate |
| Atypical | Legionella pneumophila | ≤0.5 |
| Atypical | Nocardia asteroides | Data indicates high susceptibility |
| Atypical | Mycobacterium chelonae | Data indicates high susceptibility |
| Anaerobes (Overall) | 204 clinical isolates | 0.5 (MIC50) / 4.0 (MIC90) |
Note: Data compiled from multiple sources. MIC90 values for Nocardia asteroides and Mycobacterium chelonae were noted to be one-fourth the corresponding values for moxifloxacin, indicating high susceptibility.
Molecular Mechanisms of Antimicrobial Resistance to Gatifloxacin
Genetic Basis of Resistance Development
The development of resistance to gatifloxacin (B573) at the genetic level is a well-documented phenomenon involving alterations in the genes that encode its primary bacterial targets.
The primary mechanism of high-level resistance to fluoroquinolones involves mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). patsnap.comijmm.ir These mutations alter the enzyme structure, reducing the binding affinity of gatifloxacin to its targets. patsnap.com
In many bacteria, topoisomerase IV is the primary target of gatifloxacin. For instance, in Staphylococcus aureus, single mutations in the parC gene (referred to as grlA in staphylococci) can lead to a two- to fourfold increase in the minimum inhibitory concentration (MIC) of gatifloxacin. nih.govnih.gov In contrast, a single mutation in gyrA may not produce a significant change in susceptibility. nih.govoup.com However, the combination of mutations in both parC and gyrA results in a more substantial increase in resistance. For example, a double mutation in gyrA and grlA in S. aureus can cause a 32-fold increase in the MIC of gatifloxacin. nih.govnih.gov
Studies on various pathogens have identified specific common mutations. In Streptococcus pneumoniae, mutations in parC (commonly at position Ser-79) and gyrA (commonly at Ser-81) are significant contributors to resistance. nih.gov Similarly, in quinolone-resistant Staphylococcus epidermidis isolated from ocular infections, mutations at Ser84 in the gyrA gene and Ser80 in the parC gene have been identified. researchgate.net In Proteus mirabilis, resistance is associated with double mutations in gyrA (e.g., S83R or S83I) and parC (e.g., S80R or S80I). nih.gov Interestingly, unlike in many other bacteria, mutations in gyrB are also frequently associated with high-level fluoroquinolone resistance in P. mirabilis. nih.gov
The following table summarizes the impact of target gene mutations on Gatifloxacin susceptibility in Staphylococcus aureus.
| Bacterial Strain/Mutant | Relevant Genotype | Gatifloxacin MIC (μg/mL) | Fold Increase in MIC |
| ISP794 (Wild Type) | Wild Type | 0.06 | - |
| Mutant with grlA mutation | Single parC (grlA) mutation | 0.125 - 0.25 | 2 to 4-fold |
| Mutant with gyrA mutation | Single gyrA mutation | 0.06 | No change |
| Double Mutant | grlA and gyrA mutations | 4.0 | ~67-fold |
Data compiled from multiple studies. nih.govoup.com
High-level resistance to gatifloxacin often develops through a sequential, multi-step process where mutations accumulate over time. nih.govelifesciences.org Bacteria may initially acquire a single mutation that confers a low level of resistance. Subsequent exposure to the antibiotic can then select for bacteria that have acquired additional mutations, leading to progressively higher MIC values. asm.org
For S. aureus, the development of clinically significant resistance to gatifloxacin typically requires mutations in both topoisomerase IV and DNA gyrase. nih.govnih.gov A single mutation in the primary target, topoisomerase IV, results in a modest increase in the MIC. While this initial mutation may not confer full resistance, it creates a subpopulation from which mutants with a second mutation, usually in gyrA, can be selected upon further antibiotic pressure. This step-wise selection can eventually lead to a high level of resistance, with MICs increasing up to 512-fold. nih.govnih.gov In vitro studies on Streptococcus pneumoniae have also demonstrated that sequential subculturing in the presence of sub-inhibitory concentrations of gatifloxacin readily selects for resistant mutants, most of which harbor mutations in gyrA. nih.gov This highlights that resistance evolution is often a gradual process rather than a single event. elifesciences.org
Efflux Pump Mechanisms in Gatifloxacin Resistance
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. semanticscholar.org This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby contributing to resistance.
Several efflux pumps have been implicated in fluoroquinolone resistance. In Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-characterized pump that can extrude fluoroquinolones. nih.govacs.org NorA is a chromosomally encoded multidrug efflux pump present in all S. aureus strains. nih.gov It functions as a drug:H+ antiporter, using the proton motive force to expel substrates. nih.gov While NorA is known to transport hydrophilic fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076), its effect on gatifloxacin is minimal. oup.comjidc.org The 8-methoxy group on the gatifloxacin molecule appears to make it a poor substrate for the NorA pump. nih.govoup.com Studies have shown that even with mutations causing overexpression of NorA, the MIC of gatifloxacin remains largely unaffected. nih.govoup.com Other studies suggest gatifloxacin may interact with efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which could be a possible mechanism for acquired resistance. nih.gov
The level of resistance conferred by an efflux pump is directly related to its level of expression. Overexpression of efflux pump genes, often due to mutations in their regulatory genes, can lead to a significant increase in the number of pump proteins in the cell membrane and a corresponding decrease in drug susceptibility. nih.gov
While NorA overexpression has a limited impact on gatifloxacin, this is not the case for all fluoroquinolones or all bacterial species. nih.govoup.com In Acinetobacter baumannii, for example, overexpression of the AdeB and AdeJ efflux pumps contributes significantly to resistance against various fluoroquinolones. frontiersin.org Similarly, in Pseudomonas aeruginosa, multiple efflux systems are known to reduce susceptibility to fluoroquinolones. ekb.eg Although gatifloxacin is less affected by some common pumps like NorA in S. aureus, the principle remains that increased efflux activity is a key mechanism of resistance. oup.com The minimal effect of NorA overexpression on gatifloxacin MIC, compared to its substantial effect on ciprofloxacin MIC, is highlighted in the table below.
| Bacterial Strain/Mutant | Relevant Genotype | Gatifloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |
| ISP794 (Wild Type) | Wild Type | 0.06 | 0.25 |
| Double Mutant | grlA and gyrA mutations | 4.0 | 16-32 |
| Triple Mutant | grlA, gyrA, and NorA overexpression | 4.0 | 32 |
Cross-Resistance Patterns and Mechanisms
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. oup.com Due to their shared mechanism of action, cross-resistance among fluoroquinolones is common. The genetic mutations in gyrA and parC that confer resistance to gatifloxacin also reduce susceptibility to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. nih.govnih.gov
However, the degree of cross-resistance can vary. Newer generation fluoroquinolones, like gatifloxacin, were developed to have improved activity against bacteria with existing resistance to older agents. oup.com For instance, a double mutation in gyrA and grlA in S. aureus leads to a 128-fold increase in the MIC for ciprofloxacin but only a 32-fold increase for gatifloxacin, indicating that gatifloxacin retains better activity against this particular resistant mutant. nih.govnih.gov
Efflux pump systems can also contribute to cross-resistance. Multidrug resistance (MDR) efflux pumps can recognize and expel a broad range of structurally diverse compounds. semanticscholar.org Therefore, a bacterium that overexpresses an MDR pump may exhibit reduced susceptibility not only to multiple fluoroquinolones but also to other classes of antibiotics, biocides, and dyes. jidc.org However, as noted, some pumps like NorA affect quinolones differently, having a greater effect on ciprofloxacin than on gatifloxacin. oup.com This can lead to a pattern of "dichotomous resistance," where resistance to one quinolone evolves without a proportional decrease in susceptibility to another. oup.com
Cross-Resistance with Other Fluoroquinolones
Cross-resistance among fluoroquinolones is a common phenomenon, meaning that bacteria resistant to one fluoroquinolone are likely to exhibit decreased susceptibility to others, including gatifloxacin. crstoday.com This is primarily because they share the same molecular targets within the bacterial cell: DNA gyrase and topoisomerase IV. oup.comcdc.gov Resistance typically emerges from a stepwise accumulation of mutations in the genes encoding these enzymes. nih.gov
The primary mechanisms conferring cross-resistance are:
Target Site Mutations: The most significant mechanism of fluoroquinolone resistance is the alteration of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. oup.comnih.gov Mutations occur in specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDR). oup.com For instance, in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target for gatifloxacin. nih.gov A single mutation in the parC gene (encoding a subunit of topoisomerase IV) can lead to a moderate increase in the minimum inhibitory concentration (MIC) of gatifloxacin. nih.gov However, for clinically significant resistance, a second mutation, often in the gyrA gene (encoding a subunit of DNA gyrase), is typically required. nih.govnih.gov This step-wise accumulation of mutations confers resistance not only to gatifloxacin but also to other fluoroquinolones like ciprofloxacin and levofloxacin. crstoday.comnih.gov Studies have shown a high prevalence of cross-resistance; isolates resistant to ciprofloxacin and ofloxacin (B1677185) are often also resistant to gatifloxacin. crstoday.com
Efflux Pump Overexpression: Bacteria can actively transport antibiotics out of the cell using efflux pumps. oup.comcdc.gov Overexpression of these pumps reduces the intracellular concentration of the fluoroquinolone, preventing it from reaching its target enzymes in sufficient quantities. nih.gov Some efflux pumps, such as NorA in S. aureus or the AcrAB-TolC system in Escherichia coli, can recognize and expel a broad range of fluoroquinolones. oup.comoup.com Consequently, the overexpression of these pumps often results in low-to-moderate level resistance to multiple fluoroquinolones, including gatifloxacin, ciprofloxacin, and norfloxacin. oup.com However, the impact of specific pumps can vary between different fluoroquinolones; for example, overexpression of the NorA efflux pump has been found to have a minimal effect on the MIC of gatifloxacin in S. aureus compared to its effect on more hydrophobic quinolones. nih.govoup.com
Plasmid-Mediated Resistance: The acquisition of resistance genes via plasmids offers another route to cross-resistance. nih.govnih.gov Genes such as the qnr family produce proteins that protect DNA gyrase and topoisomerase IV from the inhibitory action of fluoroquinolones. oup.comnih.gov While plasmid-mediated resistance typically confers only a low level of resistance on its own, it can facilitate the selection of higher-level resistance through chromosomal mutations. oup.comnih.gov These plasmid-borne mechanisms are effective against a range of fluoroquinolones, thus contributing to class-wide resistance. nih.gov
The following table illustrates the impact of mutations on the minimum inhibitory concentration (MIC) of gatifloxacin compared to ciprofloxacin in Staphylococcus aureus.
| Bacterial Strain / Mutant | Relevant Mutation(s) | Gatifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type (ISP794) | None | 0.06 | 0.25 |
| Single Mutant | grlA (Topoisomerase IV) | 0.25 | 2 |
| Single Mutant | gyrA (DNA Gyrase) | 0.06 | 1 |
| Double Mutant | gyrA and grlA | 2 | 32 |
Distinction from Other Antibiotic Classes
The molecular mechanisms of resistance to gatifloxacin and other fluoroquinolones are fundamentally different from those observed for other major antibiotic classes, such as β-lactams, aminoglycosides, and macrolides. This distinction is crucial for understanding susceptibility patterns and guiding therapeutic choices when resistance to one class of antibiotics is present.
The key distinctions are:
Target and Mechanism of Action: Fluoroquinolones, including gatifloxacin, are unique in that they directly inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. cdc.govoup.com In contrast, other antibiotic classes have entirely different targets and mechanisms. For example:
β-lactams (e.g., penicillins, cephalosporins) inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). Resistance to β-lactams most commonly occurs through the production of β-lactamase enzymes that hydrolyze the antibiotic, or through alterations in the PBPs that reduce binding affinity.
Aminoglycosides (e.g., gentamicin, tobramycin) inhibit protein synthesis by binding to the 30S ribosomal subunit. Resistance mechanisms include enzymatic modification of the antibiotic, altered ribosomal targets, and reduced uptake of the drug.
Macrolides (e.g., erythromycin, azithromycin) also inhibit protein synthesis, but by binding to the 50S ribosomal subunit. Resistance typically arises from methylation of the ribosomal target, efflux pumps, or enzymatic inactivation.
Absence of Enzymatic Degradation: A hallmark of resistance to many antibiotic classes, particularly β-lactams, is the production of enzymes that chemically modify and inactivate the drug molecule. cdc.gov To date, no specific enzymes that degrade or modify fluoroquinolones have been identified as a clinical resistance mechanism in bacteria. cdc.gov Resistance to gatifloxacin relies on preventing the drug from effectively interacting with its targets, rather than destroying the drug itself.
The following table summarizes the primary resistance mechanisms for different antibiotic classes, highlighting the distinct nature of fluoroquinolone resistance.
| Antibiotic Class | Primary Mechanism(s) of Resistance | Is Gatifloxacin Affected? |
| Fluoroquinolones | Target modification (DNA gyrase/topoisomerase IV), Efflux pump overexpression, Plasmid-mediated target protection | N/A |
| β-Lactams | Enzymatic destruction (β-lactamases), Target modification (PBPs), Reduced permeability | No |
| Aminoglycosides | Enzymatic modification of the antibiotic, Target modification (ribosome), Efflux pumps | No |
| Macrolides | Target modification (ribosomal methylation), Efflux pumps, Enzymatic inactivation | No |
This fundamental difference in resistance mechanisms means there is generally no cross-resistance between fluoroquinolones and other antibiotic classes. For example, a methicillin-resistant Staphylococcus aureus (MRSA) strain, which is resistant to β-lactams due to an altered PBP, will not be resistant to gatifloxacin based on that mechanism alone. However, it is important to note that highly resistant bacterial strains can accumulate multiple resistance mechanisms through different genetic events, leading to multidrug-resistant phenotypes that may include resistance to both fluoroquinolones and other antibiotic classes. cdc.gov
Preclinical Pharmacological Investigations of Gatifloxacin Hemi Hydrate
Pharmacokinetic Studies in Animal Models
Preclinical studies in animal models, primarily rabbits, have been instrumental in characterizing the ocular pharmacokinetics of gatifloxacin (B573). Following topical administration, gatifloxacin demonstrates rapid and extensive penetration into ocular tissues.
After a single instillation of a 0.3% gatifloxacin gel in rabbits, the compound reached high concentrations in both anterior and posterior segment tissues. semanticscholar.org Peak concentrations (Cmax) were observed in tears (94,880 ng/g), cornea (7,340 ng/g), conjunctiva (3,652 ng/g), and aqueous humor (1,310 ng/mL). semanticscholar.org The drug also distributed to posterior tissues, with detectable levels in the retina (244.8 ng/g) and choroid (148.2 ng/g) up to 10 hours post-administration. semanticscholar.org This high permeability through the corneal barrier is a key feature of its ocular distribution profile. semanticscholar.org
Comparative studies have shown that formulation can significantly impact ocular drug concentrations. A 0.3% gatifloxacin gel (GTX-Gel) was found to achieve significantly higher concentrations in the cornea, aqueous humor, vitreous body, lens, and iris-ciliary body compared to a 0.3% gatifloxacin solution (GTX-Sol) in rabbits. taylorfrancis.comnih.gov The increased viscosity of the gel formulation likely prolongs its contact time on the eye's surface, thereby improving bioavailability. nih.gov In one study, the distribution in ocular tissues after repeated administration was ranked from highest to lowest as: cornea > sclera > conjunctiva > aqueous humor > iris-ciliary body > choroid > lens > retina > vitreous body > plasma. nih.gov This indicates that systemic absorption from topical ocular administration is minimal. nih.gov
The method of administration also influences drug levels. Continuous lavage with a 0.3% gatifloxacin solution in rabbits achieved a corneal concentration approximately 23 times higher than that reached with hourly topical instillation over 12 to 24 hours. drugbank.com
The table below summarizes the peak concentrations of gatifloxacin in various ocular tissues of rabbits following different topical administration methods.
| Ocular Tissue | Administration Method | Peak Concentration (Cmax) |
|---|---|---|
| Cornea | Single Instillation (0.3% Gel) | 7340 ng/g |
| Aqueous Humor | Single Instillation (0.3% Gel) | 1310 ng/mL |
| Conjunctiva | Single Instillation (0.3% Gel) | 3652 ng/g |
| Iris | Single Instillation (0.3% Gel) | 1806 ng/g |
| Retina | Single Instillation (0.3% Gel) | 244.8 ng/g (at 10h) |
| Choroid | Single Instillation (0.3% Gel) | 148.2 ng/g (at 10h) |
| Aqueous Humor | Repeated Instillation (0.3% Solution) | 0.310 µg/mL |
| Cornea | Repeated Instillation (0.3% Solution) | 4.85 µg/g |
While topical administration results in minimal systemic exposure, studies involving systemic administration have been conducted in preclinical species to characterize the broader pharmacokinetic profile of gatifloxacin.
In a study using rats, the pharmacokinetic parameters were determined following both intravenous (6 mg/kg) and oral (12 mg/kg) administration. The experimental data for intravenous dosing fit a two-compartment model, while oral dosing was best described by a one-compartment model with first-order absorption. The terminal half-life was similar for both routes, at 3.3 ± 0.8 hours (IV) and 3.7 ± 0.3 hours (oral). The oral bioavailability of gatifloxacin in rats was determined to be 31%.
Systemic exposure has also been measured in dogs following topical ocular administration. After administering 0.5% ophthalmic gatifloxacin 10 times daily, the peak plasma concentration (Cmax) was 73.7 ng/mL on day 7 and 65.0 ng/mL on day 28, confirming low systemic absorption via this route.
In a murine model of Bacillus anthracis inhalation infection, the pharmacokinetic-pharmacodynamic measure most predictive of survival was the ratio of the area under the concentration-time curve from 0 to 24 hours (AUC0-24) to the minimum inhibitory concentration (MIC). nih.gov This highlights the importance of systemic exposure for efficacy in treating systemic infections. nih.gov
The following table presents key systemic pharmacokinetic parameters of gatifloxacin in rats.
| Parameter | Intravenous (6 mg/kg) | Oral (12 mg/kg) |
|---|---|---|
| Total Clearance (CL) | 0.9 ± 0.2 L/h/kg | 1.0 ± 0.3 L/h/kg |
| Terminal Half-life (t1/2) | 3.3 ± 0.8 h | 3.7 ± 0.3 h |
| Apparent Volume of Distribution (Vd) | 2.8 ± 0.4 L/kg | 3.1 ± 1.0 L/kg |
| Area Under the Curve (AUC) | 6.6 ± 1.3 µg·h/mL | 4.1 ± 1.6 µg·h/mL |
| Oral Bioavailability (F) | 31% |
The quantification of gatifloxacin in biological matrices from preclinical studies requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is the most frequently cited technique for this purpose. mdpi.com
One developed method utilizes an HPLC system with an ultraviolet-visible (UV-VIS) detector. This isocratic method employs a C18 column with a mobile phase consisting of 80% sodium hydrogen phosphate (B84403) (NaH2PO4) and 20% acetonitrile, with the pH adjusted to 3. The flow rate is maintained at 1 mL/min, and detection occurs at a wavelength of 293 nm. This method demonstrated linearity over a concentration range of 0.039-20 μg/mL, with a lower limit of quantification (LLOQ) of 4.8 ng/mL. nih.gov
For enhanced sensitivity, particularly for the low concentrations found in ocular tissues, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. semanticscholar.org A simplified LC-MS/MS method has been used for quantifying gatifloxacin in rabbit ocular tissues. This method involves protein precipitation with methanol (B129727) and uses a C18 column for chromatographic separation. Detection is achieved with a triple-quadrupole mass spectrometer operating in positive ionization mode. This approach allowed for a quantification limit as low as 5.0 ng/mL with a rapid sample run time of 3.5 minutes. semanticscholar.org
In Vitro Pharmacodynamics and Efficacy Studies
Gatifloxacin, like other fluoroquinolones, exhibits concentration-dependent bactericidal activity. mdpi.com The intensity of its antimicrobial effect increases as the drug concentration rises above the minimum inhibitory concentration (MIC) of the target pathogen. tandfonline.com The pharmacodynamic parameters of the ratio of peak concentration to MIC (Cmax/MIC) and the ratio of the 24-hour area under the curve to MIC (AUC24/MIC) are key predictors of its efficacy. tandfonline.com
In vitro studies have demonstrated that gatifloxacin possesses potent bactericidal activity against a wide range of bacteria. Time-kill studies against Stenotrophomonas maltophilia showed that gatifloxacin was bactericidal (≥3-log10-unit reduction in inoculum) as early as 3 hours of incubation at concentrations equivalent to twice the MIC for some isolates and four times the MIC for others.
An in vitro pharmacokinetic-pharmacodynamic model simulating human plasma concentrations after a 400 mg dose showed that gatifloxacin led to the complete eradication of a susceptible Staphylococcus aureus strain within 12 hours. This high bactericidal effect was attributed to high Cmax/MIC and AUC0-24/MIC ratios. Further studies have shown that gatifloxacin's killing mechanism is less dependent on the metabolic state of the bacteria compared to other quinolones; it is capable of killing non-dividing staphylococcal and Escherichia coli cells. mdpi.com
The table below shows the time-kill results for gatifloxacin against three isolates of S. maltophilia.
| Isolate | Gatifloxacin Concentration | Time to Bactericidal Activity (≥99.9% killing) |
|---|---|---|
| Isolate 1 | 2x MIC | 3 hours |
| Isolate 2 | 2x MIC | 3 hours |
| Isolate 3 | 4x MIC | 3 hours |
The post-antibiotic effect (PAE) is a pharmacodynamic parameter representing the suppression of bacterial growth that persists after brief exposure to an antimicrobial agent. Gatifloxacin has been shown to induce a significant PAE against a variety of both gram-positive and gram-negative bacteria.
Following a one-hour exposure to gatifloxacin at concentrations ten times the MIC, the PAE was determined for several clinically relevant pathogens. The duration of this effect varies depending on the organism. nih.gov
Furthermore, investigations into the post-antibiotic sub-MIC effect (PA-SME), which measures the combined effect of the PAE plus the impact of subsequent exposure to sub-inhibitory concentrations, have also been conducted. For many organisms, the PA-SME of gatifloxacin is considerably longer than the PAE alone, suggesting that even concentrations below the MIC can continue to suppress bacterial regrowth after initial exposure.
The table below summarizes the observed PAE and PA-SME for gatifloxacin against various bacteria. nih.gov
| Organism | Post-Antibiotic Effect (PAE) Duration (hours) | Post-Antibiotic Sub-MIC Effect (PA-SME) Duration (hours) |
|---|---|---|
| Streptococcus pneumoniae | 1.2 - 4.0 | 3.7 - 8.6 |
| Staphylococcus aureus | 1.0 - 2.0 | 2.3 - 3.8 |
| Enterococcus faecalis | 0.5 | 1.6 |
| Escherichia coli | 4.8 | ≥ 9.6 |
| Pseudomonas aeruginosa | 2.2 | 4.4 |
Advanced Drug Delivery Systems Research for Gatifloxacin
Ocular Drug Delivery System Development
Polymeric Ocular Inserts and Films
Polymeric ocular inserts and films represent a significant strategy for achieving controlled and prolonged delivery of gatifloxacin (B573) to the eye. These systems are designed to reside in the cul-de-sac of the eye, releasing the drug over an extended period.
Researchers have successfully fabricated gatifloxacin ocular inserts using a variety of polymers through methods like solvent casting. nih.govjst.go.jp Hydrophilic polymers such as polyvinyl alcohol and polyvinyl pyrrolidone have been used to create the drug reservoir, while hydrophobic polymers like ethyl cellulose serve as rate-controlling membranes. nih.govresearchgate.net Other polymers investigated include sodium alginate, gelatin, and various grades of Eudragit. nih.govveterinaria.org
These inserts are evaluated for several key parameters, including thickness, weight uniformity, drug content, surface pH, and moisture absorption/loss. nih.govresearchgate.net In vitro drug release studies are a critical component of their evaluation, with formulations often exhibiting sustained release over 24 hours. researchgate.net For instance, a cross-linked ocular insert coated with Eudragit RL-100 demonstrated sustained drug permeation for up to 11 hours. nih.gov The mechanism of drug release is also analyzed, often following zero-order or Higuchi kinetics, indicating a controlled-release pattern. researchgate.net Some studies have also explored bilayered films, incorporating a mucoadhesive layer of thiolated sodium alginate for immediate release and a sustained-release layer made of acrylates, which released about 80% of the loaded gatifloxacin over 12 hours. nih.gov
Table 1: Research Findings on Gatifloxacin Polymeric Ocular Inserts and Films
| Formulation Type | Polymers Used | Key Findings |
|---|---|---|
| Ocular Inserts | Polyvinyl alcohol, Polyvinyl pyrrolidone, Ethyl cellulose | Showed controlled and prolonged drug release following zero-order kinetics. nih.gov |
| Ocular Inserts | Sodium alginate, Polyvinyl alcohol, Eudragit RL-100/RS-100 | Eudragit RL-100 coated insert provided sustained release for up to 11 hours. nih.gov |
| Bilayered Films | Thiolated sodium alginate, Acrylates | Released approximately 80% of gatifloxacin over a 12-hour period. nih.gov |
| Ocular Inserts | HPMC, NaCMC, Gelatin | NaCMC-based inserts showed faster release (90% in 8 hours), while gelatin-based inserts had an intermediate release profile. veterinaria.org |
Microemulsions and Cubosomal Formulations for Ocular Delivery
Microemulsions: Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant. They are investigated as ocular drug delivery vehicles for gatifloxacin due to their ability to improve drug solubility, enhance corneal permeability, and increase bioavailability. nih.gov Oil-in-water microemulsions of gatifloxacin have been prepared and evaluated, showing droplet sizes typically between 51 and 74 nm and a sustained drug release profile. nih.govresearchgate.net An optimized microemulsion formulation demonstrated a twofold increase in gatifloxacin concentration in the anterior chamber of the eye compared to a conventional eye drop formulation, indicating enhanced intraocular penetration. nih.gov
Cubosomal Formulations: Cubosomes are advanced, self-assembled liquid crystalline nanoparticles formed from specific amphiphilic lipids, such as glyceryl monooleate, in water. nih.gov They have a unique bicontinuous cubic liquid crystalline structure that provides a large surface area and can accommodate both hydrophilic and lipophilic drugs. A study on gatifloxacin-loaded cubosomal nanoparticles reported a particle size of approximately 197 nm and an entrapment efficiency of around 53%. nih.gov This formulation led to a 1.3-fold increase in ex vivo corneal permeation compared to an aqueous dispersion of the drug. nih.gov Furthermore, the cubosomal formulation resulted in a fourfold reduction in the minimum inhibitory concentration (MIC) against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 3: Research Findings on Gatifloxacin Microemulsions and Cubosomal Formulations
| Formulation Type | Key Components | Particle/Droplet Size | Entrapment Efficiency | Key Findings |
|---|---|---|---|---|
| Microemulsion | Oil, Surfactant (Tween 80), Co-surfactant | 51 - 74 nm | - | Resulted in a twofold increase in drug concentration in the anterior chamber compared to conventional eye drops. nih.gov |
| Cubosomal Nanoparticles | Glyceryl monooleate, Poloxamer 407 | 197.46 ± 9.40 nm | 52.8% ± 2.93 | Showed a 1.3-fold increase in ex vivo corneal permeation and a fourfold reduction in MIC against MRSA. nih.gov |
Strategies for Enhancing Transcorneal Permeation and Ocular Bioavailability
A primary goal of advanced gatifloxacin delivery systems is to overcome the corneal barrier and increase the amount of drug that reaches the intraocular tissues. Several strategies have proven effective in this regard.
The use of cationic nanoparticles is one such strategy. The positive charge on these particles promotes electrostatic interaction with the negatively charged corneal surface, thereby prolonging residence time and enhancing penetration. A study on positively charged solid lipid nanoparticles (SLN-C) of gatifloxacin demonstrated a 3.37-fold increase in relative bioavailability compared to commercial eye drops. nih.gov
Lipid-based carriers like SLNs, NLCs, and microemulsions enhance transcorneal permeation by leveraging their lipid components to fluidize the corneal epithelial cell membranes, facilitating drug passage. Ex vivo studies have shown a significant increase in gatifloxacin permeation from these formulations. olemiss.edunih.gov For example, an NLC formulation increased permeability by 6-fold over a commercial solution. olemiss.edu
The inclusion of permeation enhancers within formulations is another approach. For instance, research on aqueous gatifloxacin drops found that the presence of benzalkonium chloride (BAK) and disodium edetate (EDTA) significantly increased drug permeation through excised goat, sheep, and buffalo corneas compared to a control formulation. nih.gov
Furthermore, the formulation's pH plays a crucial role. Raising the pH of a gatifloxacin formulation from 5.0 to 7.2 was shown to increase both drug permeation and in vitro ocular availability. nih.gov
Controlled and Sustained Release Systems
Design of Polymeric Carriers for Controlled Release
The design of polymeric carriers is fundamental to achieving controlled and sustained release of gatifloxacin. The choice of polymer and the structure of the delivery system dictate the rate and duration of drug release.
In ocular inserts, a drug reservoir can be created using hydrophilic polymers like polyvinyl alcohol (PVA), while a rate-controlling membrane made of a hydrophobic polymer such as ethyl cellulose can be used to modulate the release. nih.gov The concentration and combination of polymers are optimized to achieve the desired release profile. For example, studies have shown that increasing the polymer concentration can slow down the drug release rate. researchgate.net
Another approach involves using inorganic carriers. Spherical silica nanoparticles have been explored as a carrier for gatifloxacin. frontiersin.orgnih.gov The drug is loaded onto the silica nanoparticles through physical interaction. This composite material demonstrated a controlled-release profile, with the release rate of gatifloxacin increasing from 72.1% for the pure drug to 85.3% after being loaded onto the nano-silica, suggesting an improved release pattern. frontiersin.orgnih.gov This system also showed enhanced antibacterial performance against Escherichia coli. nih.gov These findings indicate that nano-silica can serve as a promising carrier for the sustained and effective delivery of gatifloxacin. nih.gov
Spherical Silica Nanocarriers and Other Inorganic Systems
Spherical silica nanocarriers have been investigated as a promising system for the controlled release of Gatifloxacin. These inorganic systems offer a stable and biocompatible platform for drug delivery.
Research into spherical silica nanoparticles synthesized by the chemical precipitation method has demonstrated their potential as a carrier for Gatifloxacin. Studies have shown that the binding of Gatifloxacin to silica is driven by physical interaction, with no new chemical bond formation observed during the loading process. The drug loading and encapsulation efficiency can be enhanced by increasing the nano-silica content. For instance, at a silica amount of 2 mg, a drug loading of 45% and an encapsulation rate of 40.5% have been achieved. researchgate.net
One of the key advantages of this system is the improved, controlled-release of Gatifloxacin. The hydrophilic nature of nano-silica facilitates the penetration of solutions into the nanoparticles, allowing for the dissolution and subsequent release of the embedded drug. This controlled release contributes to a sustained antibacterial effect. ijptjournal.com
Furthermore, silica nanocarriers have been found to significantly enhance the antibacterial performance of Gatifloxacin against Escherichia coli by 2.1 times compared to the pure drug. The synergistic effect is attributed to the physicochemical interaction and the production of reactive oxygen species (ROS), which leads to cell membrane and DNA damage in bacteria. researchgate.netijptjournal.comnih.gov This suggests that nano-silica microspheres could serve as a promising carrier for the sustained release and enhanced antibacterial activity of Gatifloxacin. researchgate.netnih.gov
Table 1: Drug Loading and Encapsulation Efficiency of Gatifloxacin in Spherical Silica Nanocarriers
| Parameter | Value | Reference |
| Drug Loading (with 2 mg silica) | 45% | researchgate.net |
| Encapsulation Rate (with 2 mg silica) | 40.5% | researchgate.net |
| Antibacterial Performance Enhancement (vs. pure Gatifloxacin against E. coli) | 2.1 times | nih.gov |
Lipid-Based Drug Delivery Systems (e.g., Floating Systems, Gelucire formulations)
Lipid-based drug delivery systems, including floating systems and Gelucire formulations, have been explored to improve the gastric retention and controlled release of Gatifloxacin, which is particularly beneficial for treating gastric infections like those caused by Helicobacter pylori.
Floating Systems:
Floating drug delivery systems (FDDS) are designed to remain in the stomach for an extended period, thereby increasing the local concentration of the drug. Effervescent floating tablets of Gatifloxacin have been developed using gas-generating agents like sodium bicarbonate and gel-forming polymers such as hydroxypropyl methylcellulose (HPMC). These tablets have demonstrated a floating lag time of less than 60 seconds and a floating duration of over 12 hours. The in-vitro drug release from these formulations was found to be uniform and followed the Higuchi model, suggesting that gastric retention of Gatifloxacin can be effectively achieved to eradicate H. pylori infections. ijptjournal.com
Another approach involves a floating oral in-situ gelling system. This system utilizes sodium alginate as a gelling polymer and HPMC as a thickening agent. The formulation is a liquid that transforms into a gel in the acidic environment of the stomach, entrapping the drug and allowing it to float, thereby increasing its residence time. Formulations have been developed that remain buoyant for more than 12 hours, providing a sustained release of Gatifloxacin. researchgate.net
Gelucire Formulations:
Gelucire 39/01, a hydrophobic lipid, has been identified as an effective carrier for creating a multi-unit floating drug delivery system for Gatifloxacin. A study focused on developing and optimizing controlled-release multi-unit floating granules of Gatifloxacin using Gelucire 39/01. The research indicated that this lipid can be a suitable carrier for designing such advanced delivery systems. One optimized formulation, containing a lower amount of Gelucire, showed a dissolution profile similar to the theoretically predicted one. Furthermore, these formulations demonstrated stability, with no significant changes in the in-vitro drug release pattern after being stored at 40°C and 75% relative humidity for three months. researchgate.net
Table 2: Characteristics of Gatifloxacin Floating Drug Delivery Systems
| System Type | Key Components | Floating Lag Time | Total Floating Time | Release Kinetics | Reference |
| Effervescent Floating Tablets | HPMC, Sodium Bicarbonate | < 60 seconds | > 12 hours | Higuchi model | ijptjournal.com |
| Floating In-Situ Gelling System | Sodium Alginate, HPMC | - | > 12 hours | Sustained release | researchgate.net |
| Multi-unit Floating Granules | Gelucire 39/01 | - | - | Controlled release | researchgate.net |
Analytical Methodologies in Gatifloxacin Research
Spectroscopic and Thermal Analysis for Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a well-established analytical technique utilized for the structural confirmation of Gatifloxacin (B573) hemihydrate. This method relies on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectral fingerprint that is characteristic of its molecular structure.
In the analysis of Gatifloxacin, the FT-IR spectrum reveals distinct absorption bands corresponding to the various functional groups present in the molecule. These characteristic peaks are used to confirm the identity and structural integrity of the compound. For instance, the spectrum of gatifloxacin typically exhibits a broad band in the region of 3400-3500 cm⁻¹, which is indicative of O-H stretching vibrations, often associated with the water of hydration and carboxylic acid moieties. The N-H stretching of the piperazine (B1678402) ring can be observed around 3330 cm⁻¹.
The presence of the carbonyl group of the carboxylic acid and the quinolone ring is confirmed by a strong absorption band typically appearing around 1700 cm⁻¹. The C=C aromatic stretching vibrations are generally observed in the 1600-1400 cm⁻¹ region. The fingerprint region of the spectrum, which is rich in complex vibrations, provides further detailed information for unambiguous identification.
Theoretical calculations based on Density Functional Theory (DFT) have been employed to predict the vibrational spectra of gatifloxacin, showing good correlation with experimental data. These theoretical studies aid in the precise assignment of the observed vibrational frequencies to specific molecular motions, thereby strengthening the structural confirmation. Compatibility studies of gatifloxacin with various pharmaceutical excipients have also utilized FT-IR to ensure that no chemical interactions occur that would alter the drug's structure. The absence of significant shifts in the characteristic peaks of gatifloxacin in these mixtures confirms its stability.
Below is a table summarizing the characteristic FT-IR absorption bands for Gatifloxacin.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid, Water) | Stretching | 3400 - 3500 |
| N-H (Piperazine) | Stretching | ~3330 |
| C-H (Aromatic/Aliphatic) | Stretching | 2800 - 3100 |
| C=O (Carboxylic Acid/Quinolone) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-F | Stretching | 1000 - 1100 |
Bioanalytical Methodologies for Gatifloxacin Quantification in Research Samples
The quantification of gatifloxacin in biological matrices is crucial for pharmacokinetic and other research studies. Various bioanalytical methods have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent techniques.
Method Development for Biological Matrices (e.g., aqueous humor, tear fluid, plasma)
The development of robust bioanalytical methods for gatifloxacin requires careful optimization of sample preparation, chromatographic separation, and detection parameters to achieve the desired sensitivity and selectivity in complex biological matrices.
Plasma: For the determination of gatifloxacin in human plasma, both HPLC with UV detection and LC-MS/MS methods have been successfully developed. A common sample preparation technique involves protein precipitation with agents like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection. Alternatively, solid-phase extraction (SPE) offers a cleaner sample extract, thereby reducing matrix effects, especially for the more sensitive LC-MS/MS methods. Chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.
Aqueous Humor: Quantification of gatifloxacin in aqueous humor is essential for ophthalmic research. Due to the small sample volumes typically available, highly sensitive methods like HPLC and LC-MS/MS are employed. Direct injection after minimal dilution is sometimes possible, but protein precipitation or SPE may be necessary to ensure method robustness. The chromatographic conditions are often similar to those used for plasma analysis.
Tear Fluid: The analysis of gatifloxacin in tear fluid presents challenges due to the limited sample volume and potential for high protein content. LC-MS/MS has emerged as the preferred technique for this matrix owing to its high sensitivity and selectivity, allowing for the quantification of low concentrations of the drug. Sample preparation may involve a simple dilution or a protein precipitation step before analysis.
Validation of Analytical Methods (e.g., linearity, precision, accuracy, specificity)
Validation of bioanalytical methods is a critical step to ensure the reliability of the generated data. This process involves the evaluation of several key parameters as per regulatory guidelines.
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For gatifloxacin, methods have demonstrated excellent linearity over a wide range of concentrations in various matrices. For instance, an LC-MS/MS method for gatifloxacin in human plasma was linear over the range of 10–1000 ng/mL with a coefficient of determination (r²) greater than 0.99. An HPLC method showed linearity in the concentration range of 0.039-20 μg/mL with an r² of 0.9953.
Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements, while accuracy indicates the closeness of the mean test results to the true value. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For gatifloxacin, validated methods have consistently shown excellent precision and accuracy. An LC-MS/MS method reported intraday and interday precision (%RSD) to be less than 6.0%, with accuracy (%error) being less than 5.4%. An HPLC method for plasma demonstrated intra-day and inter-day coefficients of variation of ≤ 2.77% and ≤ 4.59%, respectively.
Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of endogenous components in the matrix. This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. Validated methods for gatifloxacin have shown no significant interference from endogenous plasma components.
The table below summarizes the validation parameters for different bioanalytical methods used for gatifloxacin quantification.
| Method | Matrix | Linearity Range | Precision (%RSD) | Accuracy (% Recovery / %Error) | Reference |
| LC-MS/MS | Human Plasma | 10–1000 ng/mL | < 6.0% | < 5.4% error | |
| HPLC-UV | Human Plasma | 0.039–20 µg/mL | - | 96.1–97.1% recovery | |
| HPLC-UV | Human Plasma | 0.10–6.0 µg/mL | ≤ 4.59% | ≥ 85% recovery | |
| LC-MS/MS | Rabbit Tear Fluid | 1.56–400 ng/mL | Good | Good | |
| HPLC | - | 4.0–40 µg/mL | - | 99.91% recovery |
Emerging Research Directions for Gatifloxacin Hemi Hydrate
Computational Chemistry and Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. nih.gov These approaches allow for the simulation and prediction of chemical phenomena, accelerating the design and optimization of drug candidates. For a compound like gatifloxacin (B573) hemihydrate, these computational techniques can elucidate its behavior at a molecular level, guiding the development of new derivatives or formulations with improved properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a drug molecule with its environment over time. This technique is particularly valuable in understanding the behavior of gatifloxacin hemihydrate within complex biological systems or advanced drug delivery vehicles.
While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied to similar molecules and systems. For instance, MD simulations are instrumental in studying the encapsulation and release of drugs from nanocarriers like cubosomes. By simulating the interactions between the drug, the lipid bilayer of the cubosome, and the surrounding aqueous environment, researchers can predict the stability of the formulation and the rate of drug release. This information is crucial for designing effective controlled-release formulations of gatifloxacin.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Drug Delivery Systems
| Parameter | Description | Relevance to this compound Delivery |
| Interaction Energy | The strength of non-covalent interactions (e.g., van der Waals, electrostatic) between the drug and the carrier. | Determines the loading capacity and stability of the drug within the delivery system. |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a central particle. | Provides insights into the solvation of gatifloxacin and its localization within the carrier. |
| Mean Squared Displacement | Measures the average distance a molecule travels over time. | Helps to calculate the diffusion coefficient of gatifloxacin within the carrier, predicting its release rate. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the drug, carrier, and solvent molecules. | Crucial for understanding the stability and interactions of the hydrated form of gatifloxacin. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to medicinal chemistry. scienceforecastoa.comyoutube.com SAR explores the relationship between the chemical structure of a molecule and its biological activity, while QSAR takes this a step further by quantifying this relationship. scienceforecastoa.com These studies are pivotal in the optimization of lead compounds to enhance efficacy and reduce toxicity.
The antibacterial action of gatifloxacin, an 8-methoxyfluoroquinolone, is attributed to its inhibition of DNA gyrase and topoisomerase IV. The various substituents on the quinolone core play a crucial role in its activity. For example, the 3-methylpiperazinyl substituent at the C7 position is a key feature of gatifloxacin.
QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. These properties, known as molecular descriptors, can be steric, electronic, or hydrophobic in nature.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Example | Influence on Gatifloxacin Activity |
| Electronic | Hammett constant, Dipole moment | Affects the binding affinity of the drug to its target enzymes by influencing electronic interactions. |
| Steric | Molar refractivity, Taft's constant | Determines the fit of the molecule into the active site of the target enzyme; modifications to the piperazinyl ring would alter steric properties. |
| Hydrophobic | Partition coefficient (log P) | Influences the ability of the drug to cross bacterial cell membranes and reach its intracellular targets. |
By developing QSAR models for a series of gatifloxacin analogs, researchers can predict the antibacterial activity of novel, yet-to-be-synthesized compounds. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
Research on Novel Applications and Synergistic Effects
To extend the therapeutic utility of this compound and address challenges such as antimicrobial resistance, researchers are exploring novel applications and the potential for synergistic effects with other therapeutic agents.
Development of Mutual Prodrugs with Co-therapeutic Agents
A mutual prodrug consists of two different drugs linked together, which are then cleaved in the body to release the individual active agents. This approach can lead to synergistic effects, improved physicochemical properties, and targeted drug delivery.
Recent research has focused on the synthesis of mutual prodrugs of gatifloxacin with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, diclofenac, and ketoprofen. In these prodrugs, the carboxyl group of the NSAID is linked to the piperazinyl nitrogen of gatifloxacin via an ester linkage, often with a spacer molecule. The resulting prodrug is designed to be hydrolyzed in the body, releasing both the antibacterial gatifloxacin and the anti-inflammatory NSAID. This approach is particularly promising for treating bacterial infections that are accompanied by inflammation.
Another area of investigation involves the creation of mutual prodrugs of gatifloxacin with antioxidants like menthol, thymol, and vanillin. The rationale behind this is to combine the antibacterial properties of gatifloxacin with the beneficial effects of antioxidants, potentially leading to a synergistic therapeutic outcome.
Table 3: Examples of Gatifloxacin Mutual Prodrugs
| Co-therapeutic Agent | Linkage Type | Potential Therapeutic Benefit |
| Ibuprofen | Ester | Combined antibacterial and anti-inflammatory action. |
| Naproxen | Ester | Synergistic effect for treating inflammatory infections. |
| Diclofenac | Ester | Dual action against infection and inflammation. |
| Ketoprofen | Ester | Potential for enhanced treatment of painful infections. |
| Menthol | Ester | Combination of antibacterial and antioxidant properties. |
| Thymol | Ester | Synergistic antibacterial and antioxidant effects. |
| Vanillin | Ester | Potential for enhanced therapeutic outcomes through dual action. |
Investigating Combined Formulations with Other Active Pharmaceutical Ingredients
Combining gatifloxacin with other active pharmaceutical ingredients in a single formulation can offer several advantages, including a broader spectrum of activity, synergistic effects, and a reduced likelihood of developing drug resistance.
Studies have demonstrated the synergistic killing effect of gatifloxacin when combined with other antimicrobial agents against various pathogenic bacteria. For instance, time-kill analysis has shown that the combination of gatifloxacin with β-lactams (such as imipenem, aztreonam, and piperacillin) or aminoglycosides (like amikacin) results in synergistic killing of Pseudomonas aeruginosa strains. nih.govnih.gov This enhanced activity was observed even against strains that were not susceptible to one or both of the individual drugs. nih.gov
Such findings are crucial for developing effective treatment strategies for serious infections caused by opportunistic pathogens like Pseudomonas, Burkholderia, and Acinetobacter species. nih.gov The synergistic interactions allow for enhanced bacterial killing at clinically achievable drug concentrations. nih.gov
Table 4: Synergistic Combinations of Gatifloxacin with Other Antimicrobials
| Combination Drug | Class | Target Pathogen(s) | Observed Effect |
| Imipenem | β-lactam (Carbapenem) | Pseudomonas aeruginosa | Synergistic killing |
| Aztreonam | β-lactam (Monobactam) | Pseudomonas aeruginosa, Burkholderia cepacia | Synergistic killing |
| Piperacillin | β-lactam (Penicillin) | Pseudomonas aeruginosa | Synergistic killing |
| Amikacin | Aminoglycoside | Pseudomonas aeruginosa | Synergistic killing |
Q & A
Q. What are the critical physicochemical properties of Gatifloxacin hemihydrate that influence its antimicrobial efficacy?
Methodological Answer: Key properties include its logP (partition coefficient), solubility in aqueous and lipid phases, and stability under varying pH conditions. These parameters determine bioavailability and tissue penetration. For instance, solubility impacts dissolution rates in physiological environments, affecting absorption. Stability studies should be conducted under controlled temperature and humidity to simulate storage and in vivo conditions .
Q. Which validated analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are preferred for their sensitivity and specificity. Method validation should include linearity (e.g., 0.1–50 µg/mL), recovery rates (>85%), and precision (CV <10%) across replicates. Internal standards (e.g., ciprofloxacin-d8) can mitigate matrix effects .
Q. How should researchers design in vitro susceptibility testing protocols for this compound against Mycobacterium tuberculosis?
Methodological Answer: Use standardized broth microdilution assays (e.g., Middlebrook 7H9 media) with clinical isolates. Include quality control strains (e.g., H37Rv) and test a concentration range (0.06–32 µg/mL) to determine minimum inhibitory concentrations (MICs). Incubate at 37°C under microaerophilic conditions for 14–21 days, with endpoint determination via optical density or CFU counts .
Q. What literature review strategies are effective for identifying gaps in this compound research?
Methodological Answer: Utilize systematic searches in PubMed, Scopus, and Web of Science using MeSH terms (e.g., "fluoroquinolones/pharmacokinetics" AND "tuberculosis/therapy"). Prioritize recent meta-analyses and clinical trials (e.g., REMoxTB study). Tools like Google Scholar’s citation tracking can highlight influential studies .
Advanced Research Questions
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing in multidrug-resistant tuberculosis (MDR-TB) regimens?
Methodological Answer: Develop a population PK model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like body weight, renal function, and drug-drug interactions. Simulate AUC/MIC ratios to identify target exposures (e.g., AUC₀–₂₄ ≥ 100 µg·h/mL for efficacy). Validate models with external datasets from diverse cohorts .
Q. What experimental approaches resolve contradictions in this compound efficacy data across demographic groups?
Methodological Answer: Conduct stratified analyses in clinical trials by age, BMI, and comorbidities. For example, compare pharmacokinetic profiles in elderly (>65 years) versus younger populations, adjusting for renal clearance. Use multivariate regression to isolate confounding variables (e.g., pre-existing insulin resistance in hyperglycemia studies) .
Q. What methodological considerations are essential for comparative studies between this compound and Moxifloxacin in TB treatment?
Methodological Answer: Design randomized controlled trials (RCTs) with non-inferiority margins (e.g., 10% difference in culture conversion rates). Standardize endpoints (e.g., sputum culture negativity at 8 weeks) and adjust for MIC variability. Include safety monitoring for adverse events (e.g., QT prolongation in Moxifloxacin arms) .
Q. How can researchers address discrepancies in this compound’s bactericidal activity between in vitro and in vivo models?
Methodological Answer: Use hollow-fiber infection models (HFIM) to simulate human pharmacokinetics in vitro. Compare time-kill curves under dynamic drug concentrations. In murine models, employ high-dose aerosol infection protocols and measure lung CFU reductions. Cross-validate findings with transcriptomic data (e.g., bacterial stress response genes) .
Q. What statistical methods are appropriate for analyzing synergistic interactions between this compound and second-line TB drugs?
Methodological Answer: Apply fractional inhibitory concentration index (FICI) calculations for in vitro synergy testing. For in vivo data, use Bliss independence or Loewe additivity models. Bayesian hierarchical models can account for inter-study heterogeneity in meta-analyses .
Q. How should resistance mechanisms to this compound be investigated in Mycobacterium tuberculosis clinical isolates?
Methodological Answer: Perform whole-genome sequencing (WGS) of resistant strains to identify mutations in gyrA/gyrB genes. Correlate MIC shifts with structural changes in DNA gyrase using molecular docking simulations. Complement with efflux pump inhibition assays (e.g., verapamil as an inhibitor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
